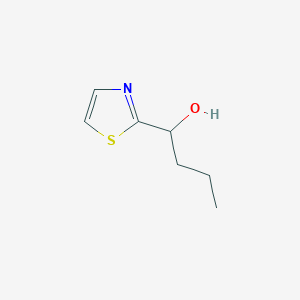

1-(1,3-Thiazol-2-yl)butan-1-ol

説明

1-(1,3-Thiazol-2-yl)butan-1-ol is a heterocyclic organic compound featuring a thiazole ring substituted with a four-carbon alcohol chain at the 2-position. The thiazole moiety consists of a five-membered ring containing sulfur and nitrogen atoms, contributing to its aromaticity and reactivity.

This compound is of interest in medicinal and agrochemical research due to the versatility of thiazole derivatives in pharmacological applications, including antimicrobial, antifungal, and pesticidal activities .

特性

IUPAC Name |

1-(1,3-thiazol-2-yl)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c1-2-3-6(9)7-8-4-5-10-7/h4-6,9H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSJIQPNVWSKPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=NC=CS1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601309942 | |

| Record name | α-Propyl-2-thiazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89775-32-6 | |

| Record name | α-Propyl-2-thiazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89775-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Propyl-2-thiazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: 1-(1,3-Thiazol-2-yl)butan-1-ol can be synthesized through several synthetic routes. One common method involves the reaction of 2-aminothiazole with butanal in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods: Industrial production of 1-(1,3-Thiazol-2-yl)butan-1-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

化学反応の分析

Types of Reactions: 1-(1,3-Thiazol-2-yl)butan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The thiazole ring can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products Formed:

Oxidation: Formation of butanone derivatives.

Reduction: Formation of thiazolidine derivatives.

Substitution: Formation of various substituted thiazole derivatives.

科学的研究の応用

1-(4-Methyl-1,3-thiazol-2-yl)butan-1-ol is an organic compound featuring a thiazole ring linked to a butanol chain. The thiazole part, a five-membered ring containing sulfur and nitrogen atoms, gives the compound varied biological activities. This compound is studied for uses in pharmaceuticals and other fields because of its unique structure.

Scientific Research Applications

Pharmaceuticals: 1-(4-Methyl-1,3-thiazol-2-yl)butan-1-ol is investigated for potential therapeutic effects, especially in developing new antimicrobial and antifungal agents. Research shows it can interact with biological systems, potentially modulating enzyme activities or receptor interactions, which could lead to therapeutic effects in treating infections or other diseases. Studies have demonstrated its potential to inhibit certain metabolic enzymes.

Chemistry: Due to its thiazole moiety, this compound exhibits significant biological activity, especially in antimicrobial and antifungal areas. The thiazole ring can interact with various biological targets, potentially modulating enzyme activities or receptor interactions. Thiazole structures often show promise in drug development because they can inhibit specific metabolic pathways.

Synthesis: The synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)butan-1-ol typically involves several chemical reactions. Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively. Substitution reactions may involve halogens or nucleophiles like amines and thiols. Industrial production may utilize continuous flow reactors and optimized purification techniques to enhance yield and purity.

Interaction with Biological Systems: Research into the interaction of 1-(4-Methyl-1,3-thiazol-2-yl)butan-1-ol with biological systems has shown it can bind to specific enzymes or receptors, influencing their activity. For example, studies have demonstrated its potential to inhibit certain metabolic enzymes, which could lead to therapeutic effects in treating infections or other diseases.

作用機序

The mechanism of action of 1-(1,3-Thiazol-2-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The compound’s ability to form hydrogen bonds and participate in π-π interactions also contributes to its biological activity .

類似化合物との比較

Functional Group Impact

- Alcohol vs. However, the ketone’s shorter chain (C2) may improve volatility, as observed in its role as a volatile animal signaling compound .

- Thiazole vs. Benzothiazole : The benzo[d]thiazole derivative from incorporates a fused benzene ring, increasing molecular rigidity and lipophilicity. This structural feature correlates with pesticidal efficacy, likely due to improved membrane penetration .

Chain Length and Branching

- Longer aliphatic chains (e.g., decan-1-ol) exhibit higher hydrophobicity, favoring interactions with lipid membranes or nonpolar environments. In contrast, the C4 chain in 1-(1,3-Thiazol-2-yl)butan-1-ol balances polarity and lipophilicity, making it suitable for diverse biological interfaces .

生物活性

1-(1,3-Thiazol-2-yl)butan-1-ol is a compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. The thiazole moiety present in the compound is known for its significant pharmacological properties, making it a subject of various studies aimed at understanding its potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, which consists of a five-membered ring containing both sulfur and nitrogen atoms. This structure is crucial as it contributes to the unique chemical properties and biological activities associated with thiazole derivatives. The molecular formula for 1-(1,3-Thiazol-2-yl)butan-1-ol is , with a molecular weight of approximately 171.25 g/mol.

Biological Activities

The biological activity of 1-(1,3-Thiazol-2-yl)butan-1-ol can be categorized into several key areas:

Antimicrobial Activity

Thiazole derivatives are well-documented for their antimicrobial properties. Studies have shown that 1-(1,3-Thiazol-2-yl)butan-1-ol exhibits significant antibacterial and antifungal activities. For instance:

- Antibacterial Effects : The compound has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values for these bacteria have been reported as low as 0.0039 mg/mL .

- Antifungal Effects : Research indicates that this compound also possesses antifungal activity, making it a candidate for further exploration in treating fungal infections.

Anticancer Activity

The anticancer potential of thiazole derivatives is another area of significant interest. Studies have indicated that 1-(1,3-Thiazol-2-yl)butan-1-ol may inhibit cancer cell proliferation. For example:

- In Vitro Studies : Cytotoxicity assays (CCK-8) have shown that this compound can effectively reduce the viability of various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity .

The mechanisms through which 1-(1,3-Thiazol-2-yl)butan-1-ol exerts its biological effects are still under investigation. However, it is believed that the compound may interact with key biological targets such as DNA and topoisomerase II, leading to apoptosis in cancer cells .

Comparative Analysis

To better understand the biological activity of 1-(1,3-Thiazol-2-yl)butan-1-ol in relation to other thiazole derivatives, a comparative analysis can be useful.

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Mechanism |

|---|---|---|---|

| 1-(1,3-Thiazol-2-yl)butan-1-ol | Yes | Yes | DNA interaction |

| 2-Methyl-1-(1,3-thiazol-2-yl)butan-1-ol | Yes | Moderate | Induces apoptosis |

| Thiazole-containing antifungal drugs | Yes | Limited | Disruption of fungal cell wall |

Case Studies

Several case studies highlight the potential applications of 1-(1,3-Thiazol-2-yl)butan-1-ol:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazole derivatives against clinical isolates. The results showed that 1-(1,3-Thiazol-2-yl)butan-1-ol had one of the lowest MIC values among tested compounds, indicating strong antibacterial properties .

Case Study 2: Anticancer Properties

In another study focusing on anticancer properties, researchers synthesized several thiazole derivatives and tested their effects on cancer cell lines. The findings revealed that 1-(1,3-Thiazol-2-yl)butan-1-ol significantly inhibited cell growth in vitro and induced apoptosis through oxidative stress pathways .

Q & A

Basic: What are the common synthetic routes for 1-(1,3-Thiazol-2-yl)butan-1-ol and its derivatives?

The synthesis typically involves condensation reactions between thiazole-containing intermediates and α-bromoketones or related electrophiles. For example:

- Process A : Reacting a thiazol-2-yl precursor (e.g., compound II in ) with α-bromoketones (e.g., bromoacetone, 1-bromo-2-butanone) in solvents like chloroform, acetonitrile, or dimethylformamide at 20–60°C for 1–12 hours .

- Process C : Condensation with thioamides to introduce 1,2,4-thiadiazol-3-yl substituents, expanding structural diversity .

- General Optimization : Temperature and solvent polarity significantly influence yield. For example, polar aprotic solvents (DMF) enhance nucleophilic substitution rates .

Basic: Which spectroscopic and analytical techniques are critical for characterizing 1-(1,3-Thiazol-2-yl)butan-1-ol?

- 1H-NMR : Resolves stereochemistry (e.g., (2R,3R)-configurations in derivatives) and confirms hydroxyl/thiazole proton environments .

- EI-MS : Determines molecular ion peaks (e.g., m/z 511 for a triazole-thiazole hybrid) and fragmentation patterns .

- X-ray Crystallography : Validates crystal packing and bond angles, as demonstrated for structurally analogous benzothiazole derivatives .

Basic: What safety protocols are essential when handling 1-(1,3-Thiazol-2-yl)butan-1-ol?

- Hazard Codes : H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) .

- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent exposure.

- Emergency Measures : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation .

Advanced: How can researchers optimize enantiomeric purity during synthesis?

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions to favor specific stereoisomers .

- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze one enantiomer from a racemic mixture .

Advanced: How should contradictory bioactivity data (e.g., antifungal potency) be analyzed?

- Dose-Response Studies : Establish EC50 values across multiple fungal strains to identify species-specific efficacy .

- Structural Analog Comparison : Test derivatives with substituent variations (e.g., trifluoromethyl vs. difluorophenyl) to isolate structural determinants of activity .

- Statistical Validation : Use ANOVA or t-tests to assess significance of observed differences in biological assays .

Advanced: What methodologies support structure-activity relationship (SAR) studies for thiazole derivatives?

- Substituent Scanning : Systematically replace thiazole-adjacent groups (e.g., phenyl, triazole) and measure changes in bioactivity .

- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., thiazole N-atoms) using software like Schrödinger’s Phase .

- In Silico Screening : Predict binding affinities to targets like fungal CYP51 using molecular docking (AutoDock Vina) .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

- Molecular Dynamics (MD) : Simulate binding stability of 1-(1,3-Thiazol-2-yl)butan-1-ol derivatives in fungal CYP51 active sites (GROMACS/NAMD) .

- QSAR Models : Correlate electronic descriptors (e.g., logP, polar surface area) with antifungal activity using partial least squares regression .

Advanced: How to address hygroscopicity or instability in storage?

- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis .

- Desiccants : Use silica gel or molecular sieves in storage vials .

- Stability Assays : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH) to determine shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。